

2-cyclohexylidenepropionic acid structure and function

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-cyclohexylidenepropionic Acid

CAS No.: 77124-22-2

Cat. No.: B2529893

[Get Quote](#)

Technical Monograph: 2-Cyclohexylidenepropionic Acid Physicochemical Properties, Synthetic Architectures, and Pharmacological Utility Part 1: Executive Summary & Structural Analysis

2-Cyclohexylidenepropionic acid represents a specialized class of

-unsaturated carboxylic acids serving as a critical scaffold in medicinal chemistry and organic synthesis. Structurally, it features a lipophilic cyclohexylidene ring fused to a propionic acid backbone at the

-carbon. This unique geometry combines the steric bulk of a cyclohexane ring with the reactive electrophilicity of an acrylic acid derivative, making it a versatile "junction" molecule for fragment-based drug discovery (FBDD).

1.1 Chemical Identity

- IUPAC Name: **2-Cyclohexylidenepropanoic acid**
- Molecular Formula:
- Molecular Weight: 154.21 g/mol
- Key Functional Groups:
 - Cyclohexylidene Moiety: Provides lipophilicity and steric occlusion, often used to mimic phenyl rings in saturation-focused medicinal chemistry (bioisostere).
 - -Unsaturated Carboxyl Group: Acts as a Michael acceptor and a handle for further derivatization (esterification, amidation).

1.2 Structural & Electronic Properties

The molecule exhibits a conjugated

-system extending from the carbonyl oxygen through the alkene double bond to the cyclohexyl ring. Unlike its aromatic analog (2-phenylacrylic acid), the cyclohexylidene group is non-planar (chair conformation), offering distinct 3D-spatial occupancy that can improve selectivity in enzyme binding pockets (e.g., COX enzymes, HPPD).

Property	Value / Characteristic	Relevance
Hybridization	(C2, C3), (Ring)	Allows for planar conjugation at the reaction center while maintaining bulk.
LogP (Predicted)	-2.4 - 2.8	Moderate lipophilicity; suitable for membrane permeability.
pKa (Predicted)	~4.5	Typical for conjugated carboxylic acids; exists as carboxylate at physiological pH.
Reactivity	Electrophilic at -carbon	Susceptible to Michael addition by nucleophiles (thiols, amines).

Part 2: Synthetic Methodologies

The synthesis of 2-cyclohexylidenepropionic acid is a classic demonstration of the Horner-Wadsworth-Emmons (HWE) reaction, favored over the Wittig reaction due to the stabilization provided by the phosphonate carbanion and the ease of byproduct removal.

2.1 Primary Synthesis: Horner-Wadsworth-Emmons Olefination

This protocol ensures high yields and controls the reaction kinetics to prevent polymerization of the sensitive acrylic acid derivative.

Reagents:

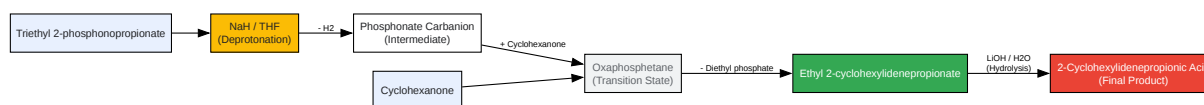
- Substrate: Cyclohexanone (Symmetric ketone).
- Reagent: Triethyl 2-phosphonopropionate (The "Horner" reagent).
- Base: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
- Solvent: THF or Benzene (anhydrous).

Protocol:

- Activation: Suspend NaH (1.1 eq) in anhydrous THF at 0°C under . Dropwise add triethyl 2-phosphonopropionate (1.1 eq). Stir for 1 hour until evolution ceases and the solution clears (formation of the phosphonate carbanion).
- Coupling: Add cyclohexanone (1.0 eq) slowly to the carbanion solution. The reaction is exothermic; maintain temperature <30°C.
- Reflux: Heat to 60°C for 2-4 hours to drive the reaction to completion.
- Workup: Quench with dilute HCl. Extract with diethyl ether. The intermediate (ethyl ester) is isolated via distillation.
- Hydrolysis: The ester is hydrolyzed using LiOH in THF/Water (1:1) at ambient temperature to yield the free acid.

2.2 Visualization: Synthetic Pathway

The following diagram illustrates the HWE mechanism and subsequent hydrolysis.



[Click to download full resolution via product page](#)

Figure 1: Step-wise synthesis of 2-cyclohexylidenepropionic acid via HWE olefination.

Part 3: Functional Applications & Biological Relevance[1][2][3]

While 2-cyclohexylidenepropionic acid acts primarily as a chemical building block, its derivatives exhibit distinct biological activities, particularly in metabolic regulation and inflammation.

3.1 Metabolic Modulation (Hypoglycemic Activity)

Research indicates that hydrazone derivatives of this acid function as hypoglycemic agents.

- Mechanism: The hydrazone moiety (formed by reacting the acid with hydrazine derivatives) mimics metabolic intermediates that inhibit Monoamine Oxidase (MAO) or interact with glucose regulatory pathways.
- Key Finding: The 2-(2-cyclohexyl-ethylhydrazono)-propionic acid derivative has been shown to lower blood glucose in animal models without inducing lactic acidosis, a common side effect of biguanides.

3.2 Synthetic Precursor for NSAIDs

The molecule serves as a precursor to 2-cyclohexylpropionic acid (via catalytic hydrogenation using Pd/C).

- Relevance: Saturated cyclohexyl acids are often investigated as "non-aromatic" analogs of Ibuprofen or Naproxen. Removing the aromatic ring alters the metabolic stability (reducing CYP450 oxidation) and changes the binding affinity to COX-1/COX-2 enzymes.
- Reaction: 2-Cyclohexylidenepropionic acid + H₂ (Pd/C) → 2-Cyclohexylpropionic acid.

3.3 Polymer Chemistry

The

-methyl and cyclohexyl groups provide steric bulk that disrupts polymer chain packing.

- Function: Used as a co-monomer to lower the glass transition temperature () and increase the solubility of polyacrylates in organic solvents.

Part 4: Safety & Handling Protocols

As an organic acid and irritant, strict safety protocols are required during synthesis and handling.

Hazard Identification:

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Handling Procedure:

- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
- Ventilation: All synthesis steps involving NaH or volatile solvents must be performed in a fume hood.
- Storage: Store in a cool, dry place under inert gas () to prevent slow oxidation of the double bond.

References

- Synthesis of Cyclohexylideneacetic Acid Deriv
 - Source: Organic Syntheses, Coll. Vol. 5, p.509 (1973).
 - Context: Detailed protocol for the HWE reaction of cyclohexanone with phosphonoacet
 - Link:
- Hypoglycemic Activity of Hydrazonopropionic Acids
 - Source: PubMed (N
 - Title: Influence of 2-(phenylethylhydrazono)- and 2-(2-cyclohexyl-ethylhydrazono)-propionic acid on redox systems.
 - Context: Establishes the biological function of deriv
 - Link:
- Horner-Wadsworth-Emmons Reagents
 - Source: Sigma-Aldrich Technical Bulletin
 - Title: Triethyl 2-phosphonopropionate Product Inform
 - Context: Reagent specifications and reaction suitability for acryl
 - Link:
- To cite this document: [BenchChem. \[2-cyclohexylidenepropionic acid structure and function\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b2529893/docs#2-cyclohexylidenepropionic-acid-structure-and-function\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)